5-Diethylaminomethyl-furan-3-carboxylic acid
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Overview
Description
This typically includes the compound’s systematic name, common names, and its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound, including reaction conditions and yields.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Biobased Building Blocks
Furan carboxylic acids, including derivatives like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), have emerged as promising biobased building blocks in the pharmaceutical and polymer industries. Their controlled synthesis from 5-hydroxymethylfurfural (HMF) via enzyme cascade systems exemplifies the potential for creating value-added chemicals from biomass resources, achieving yields of over 95% (Hao‐Yu Jia et al., 2019).
Sustainable Polymer Production
Furan-2,5-dicarboxylic acid (FDCA) serves as a key platform chemical for manufacturing sustainable polymers, such as polyesters, polyamides, and polyurethanes. Notable is the development of efficient catalysts, like Li2CoMn3O8, for the selective oxidation of HMF to FDCA, highlighting the scalability of these processes for industrial applications (Archana Jain et al., 2015).
Advances in Biocatalysis
Significant progress in biocatalysis has been made towards the biosynthesis of furan-based carboxylic acids, with recombinant Escherichia coli strains exhibiting high substrate tolerance and conversion efficiency. This advancement underscores the role of biotechnology in facilitating the transition to biobased chemical production with potential industrial applications (Zi-Wei Wang et al., 2020).
Enzymatic Polymerization
The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides presents a sustainable alternative to traditional petrochemical-derived polymers, demonstrating the feasibility of producing high-performance materials from renewable resources. These findings open new avenues for the development of green materials with commercial potential (Yi Jiang et al., 2015).
Biocatalytic Production Enhancement
Innovations in cofactor-engineered whole-cell biocatalysts for the production of furan carboxylic acids highlight the efficiency of these systems in converting aromatic aldehydes under aerobic conditions. The engineered strains demonstrated enhanced productivity and substrate tolerance, crucial for the commercial viability of biocatalytic processes (Xue-ying Zhang et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult a qualified chemist or a reliable database for accurate information on “5-Diethylaminomethyl-furan-3-carboxylic acid”.
properties
IUPAC Name |
5-(diethylaminomethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11(4-2)6-9-5-8(7-14-9)10(12)13/h5,7H,3-4,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEIPEKRWRKJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Diethylaminomethyl-furan-3-carboxylic acid |
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